N-Butyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amidation. One common method involves the reaction of pyridine with nitric acid to form 3-nitropyridine. This intermediate is then reacted with butylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-Butyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Butyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-3-nitropyridine-2-carboxamide
- N-Butyl-4-nitropyridine-3-carboxamide
- N-Butyl-5-nitropyridine-2-carboxamide
Uniqueness
N-Butyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
59290-20-9 |
---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-butyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-4-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14) |
InChI Key |
JPIWTILDOAVPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.